molecular formula C14H21N3OS B5475780 1-Cyclohexyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea

1-Cyclohexyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea

Cat. No.: B5475780
M. Wt: 279.40 g/mol
InChI Key: XRONRDNUOKDOHA-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is a chemical compound with the molecular formula C14H21N3OS. It is known for its unique structure, which combines a cyclohexyl group with a tetrahydrobenzothiazolyl moiety through a urea linkage.

Preparation Methods

The synthesis of 1-Cyclohexyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea typically involves the reaction of cyclohexyl isocyanate with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

1-Cyclohexyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole ring or the cyclohexyl group are replaced with other substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

When compared to other similar compounds, 1-Cyclohexyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea stands out due to its unique combination of a cyclohexyl group and a tetrahydrobenzothiazolyl moiety. Similar compounds include:

Properties

IUPAC Name

1-cyclohexyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3OS/c18-13(15-10-6-2-1-3-7-10)17-14-16-11-8-4-5-9-12(11)19-14/h10H,1-9H2,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRONRDNUOKDOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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